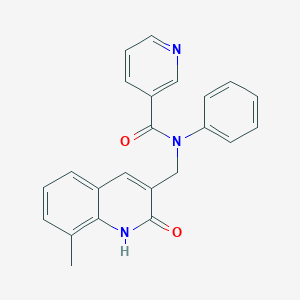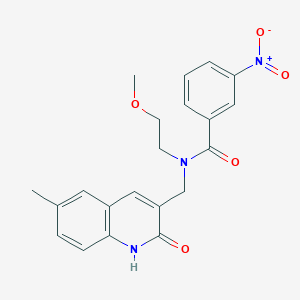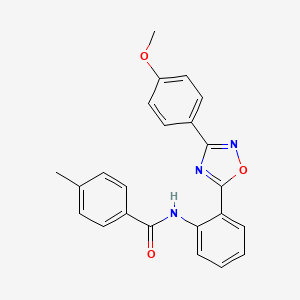
N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain ion channels and the modulation of cellular signaling pathways. In
Mecanismo De Acción
The mechanism of action of N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide is complex and involves its interactions with a variety of cellular targets. One of the primary targets of this compound is the NHE, which it inhibits by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions across the cell membrane, leading to a decrease in intracellular pH. This compound has also been shown to inhibit the activity of other ion channels and signaling pathways by a variety of mechanisms, including direct binding, allosteric modulation, and inhibition of downstream effectors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific targets that it interacts with. One of the most well-studied effects of this compound is its inhibition of NHE activity, which leads to a decrease in intracellular pH. This decrease in pH has been implicated in a variety of physiological and pathological processes, including ischemia-reperfusion injury, hypertension, and cancer progression. This compound has also been shown to modulate the activity of other ion channels and signaling pathways, leading to a variety of other effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide for lab experiments is its well-established synthesis method and its availability from commercial sources. This makes it relatively easy to obtain and use in a variety of experimental systems. In addition, this compound has been extensively studied in the literature, and its effects on a variety of cellular targets are well-characterized.
One of the limitations of this compound for lab experiments is its potential for off-target effects. Because this compound interacts with a variety of cellular targets, it can be difficult to isolate the specific effects of the compound on a given system. In addition, the effects of this compound can be dose-dependent, which can make it challenging to determine the optimal concentration for a given experiment.
Direcciones Futuras
There are many potential future directions for research on N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide. One area of interest is the development of more selective inhibitors of specific cellular targets, such as NHE or TRPV4. This could help to reduce the potential for off-target effects and improve the specificity of the compound. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is potential for the use of this compound in clinical applications, such as the treatment of hypertension or cancer. Further research will be needed to determine the safety and efficacy of this compound in these contexts.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide involves the reaction of 2-ethoxyaniline with isobutylamine to form the corresponding sulfonamide derivative. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been well-established in the literature, and several variations of the reaction have been reported.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-isobutylsulfamoyl)phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as an inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a key role in regulating intracellular pH. This compound has been shown to inhibit NHE activity in a variety of cell types, including cardiac myocytes, renal cells, and cancer cells. This inhibition has been implicated in a variety of physiological and pathological processes, including ischemia-reperfusion injury, hypertension, and cancer progression.
In addition to its effects on NHE activity, this compound has also been shown to modulate a variety of other ion channels and signaling pathways. For example, this compound has been shown to inhibit the activity of the TRPV4 ion channel, which is involved in the regulation of osmotic pressure and cell volume. This compound has also been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in a variety of cellular processes, including cell survival, proliferation, and metabolism.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-(2-methylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-14-7-6-12(8-13(14)16-11(4)17)21(18,19)15-9-10(2)3/h6-8,10,15H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKQDIDGKGTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


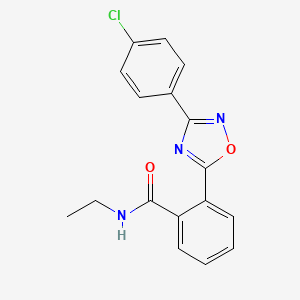
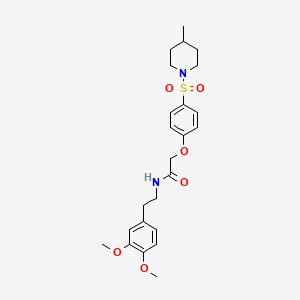
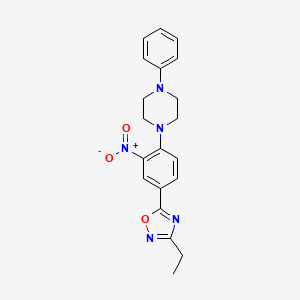

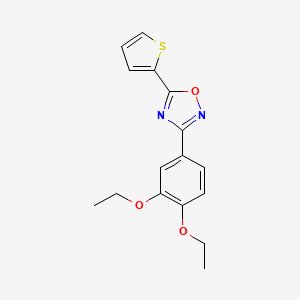
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
